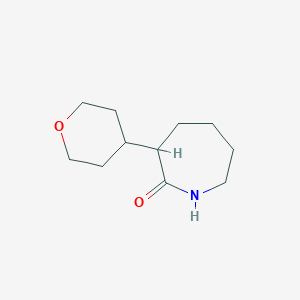

3-(Oxan-4-yl)azepan-2-one

Description

3-(Oxan-4-yl)azepan-2-one is a seven-membered lactam (azepan-2-one) fused with a tetrahydropyran (oxan-4-yl) substituent at the 3-position. Its molecular formula is C₁₁H₂₁NO, with a molecular weight of 183.29 g/mol (calculated from atomic masses: C: 12.01, H: 1.008, N: 14.01, O: 16.00) . Its CAS registry number is EN300-367135 .

Properties

IUPAC Name |

3-(oxan-4-yl)azepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c13-11-10(3-1-2-6-12-11)9-4-7-14-8-5-9/h9-10H,1-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMUFVFTBFUPMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)C2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(Oxan-4-yl)azepan-2-one involves several steps. One common synthetic route includes the reaction of azepan-2-one with an oxan-4-yl derivative under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-(Oxan-4-yl)azepan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the oxan-4-yl group can be replaced by other functional groups.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

3-(Oxan-4-yl)azepan-2-one has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 3-(Oxan-4-yl)azepan-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its unique chemical structure .

Comparison with Similar Compounds

Key Structural Analogues

Three compounds are selected for comparison based on structural and functional similarities:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| 3-(Oxan-4-yl)azepan-2-one | C₁₁H₂₁NO | 183.29 | EN300-367135 | Lactam (azepan-2-one), oxane ring |

| 4-Methyl-7-isopropyloxepan-2-one | C₉H₁₄O₂ | 154.20 | 499-54-7 | Lactone (oxepan-2-one), methyl, isopropyl |

| Methyl 4-ethynyl-2-oxo-2H-chromene-3-carboxylate | C₁₃H₈O₄ | 228.19 | N/A | Coumarin core, ethynyl, ester |

Structural and Functional Differences

Core Ring Systems: 3-(Oxan-4-yl)azepan-2-one: A seven-membered lactam (azepan-2-one) fused with a six-membered oxane ring. 4-Methyl-7-isopropyloxepan-2-one: A seven-membered lactone (oxepan-2-one) with methyl and isopropyl substituents. The lactone group (cyclic ester) is prone to hydrolysis under acidic/basic conditions . Methyl 4-ethynyl-2-oxo-2H-chromene-3-carboxylate: A coumarin derivative (benzopyrone) with an ethynyl group and ester functionality. The aromatic system enables UV absorption and fluorescence .

Synthetic Routes: 3-(Oxan-4-yl)azepan-2-one: Likely synthesized via cyclization of amino acid precursors or ring-expansion reactions involving oxane intermediates. 4-Methyl-7-isopropyloxepan-2-one: Produced via lactonization of hydroxy acids or esterification of cyclic ketones . Coumarin derivative: Synthesized through Pechmann condensation or cyclocondensation of substituted phenols with β-ketoesters .

Physicochemical Properties: Solubility: The polar lactam and oxane groups in 3-(Oxan-4-yl)azepan-2-one suggest moderate solubility in polar solvents (e.g., DMSO, ethanol). In contrast, the coumarin derivative’s aromaticity may reduce aqueous solubility. Stability: Lactams (e.g., azepan-2-one) are generally stable under physiological conditions, while lactones (e.g., oxepan-2-one) hydrolyze more readily .

Biological Relevance :

- 3-(Oxan-4-yl)azepan-2-one : Lactams are common in pharmaceuticals (e.g., antibiotics), and the oxane ring may enhance bioavailability.

- 4-Methyl-7-isopropyloxepan-2-one : Lactones are prevalent in fragrances and flavor compounds; substituents like isopropyl may modulate volatility.

- Coumarin derivative : Coumarins exhibit anticoagulant and antimicrobial activity, though the ethynyl group in this compound could alter reactivity .

Biological Activity

3-(Oxan-4-yl)azepan-2-one is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features suggest a variety of interactions with biological systems, making it a valuable subject for research into antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical structure of 3-(Oxan-4-yl)azepan-2-one consists of an azepan ring fused with an oxane moiety, which contributes to its reactivity and biological activity. The molecular formula is CHNO, and its molecular weight is approximately 183.25 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, substitution, and hydrolysis, which can influence its biological properties.

The biological activity of 3-(Oxan-4-yl)azepan-2-one is believed to involve its interaction with specific molecular targets within cells. These interactions may modulate enzymatic activities or receptor functions, leading to various cellular responses. Although the precise mechanisms remain under investigation, preliminary studies indicate that the compound may affect pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that 3-(Oxan-4-yl)azepan-2-one exhibits antimicrobial properties against several bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity of 3-(Oxan-4-yl)azepan-2-one

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

Preliminary studies have also explored the anticancer potential of this compound. It has shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in these cells suggests that it may have a role in cancer therapy.

Table 2: Cytotoxic Effects of 3-(Oxan-4-yl)azepan-2-one on Cancer Cell Lines

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

Case Studies

One notable case study involved the evaluation of the compound's effects on tumor growth in vivo. In a mouse model bearing xenografts of human cancer cells, treatment with 3-(Oxan-4-yl)azepan-2-one resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.

Research Findings

Recent studies have focused on optimizing the synthesis of 3-(Oxan-4-yl)azepan-2-one derivatives to enhance its biological activity. Modifications to the oxane ring structure have been shown to improve selectivity towards cancer cells while reducing cytotoxicity towards normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.